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Compound of Interest

Compound Name: Alkyne-PEG2-iodide

Cat. No.: B1458111 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Alkyne-PEG2-iodide, a versatile

heterobifunctional linker essential in bioconjugation, drug delivery, and proteomics. This

document details its chemical properties, synthesis, and applications, offering detailed

experimental protocols and quantitative data to support its use in research and development.

Core Concepts: Understanding Alkyne-PEG2-iodide
Alkyne-PEG2-iodide, with the chemical name 3-(2-(2-iodoethoxy)ethoxy)prop-1-yne, is a

crosslinking reagent featuring two distinct reactive moieties separated by a hydrophilic 2-unit

polyethylene glycol (PEG) spacer.[1][2] This bifunctional architecture allows for sequential or

orthogonal conjugation of different molecules.

The terminal alkyne group serves as a handle for "click chemistry," most notably the Copper(I)-

catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and specific,

forming a stable triazole linkage with azide-functionalized molecules under mild, aqueous

conditions.[3][4] The iodide group is a potent alkylating agent, readily reacting with nucleophiles

such as thiols (e.g., cysteine residues in proteins) and amines (e.g., lysine residues) to form

stable thioether or amine bonds, respectively.[5] The PEG spacer enhances the solubility of the

linker and the resulting conjugates in aqueous buffers.

Chemical and Physical Properties
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Property Value Reference(s)

Chemical Formula C7H11IO2

Molecular Weight 254.07 g/mol

CAS Number 1234387-33-7

Appearance Colorless to yellow oil

Solubility
Soluble in water and polar

organic solvents

Purity Typically ≥95%

Storage Conditions -20°C in the dark, desiccated

Synthesis of Alkyne-PEG2-iodide
The synthesis of Alkyne-PEG2-iodide can be achieved through a two-step process starting

from commercially available 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol. The first step involves

the activation of the terminal hydroxyl group, typically by conversion to a mesylate, followed by

nucleophilic substitution with iodide.

Experimental Protocol: Synthesis of Alkyne-PEG2-
iodide
Part A: Mesylation of 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol

Dissolve 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol (1.0 eq) and triethylamine (1.5 eq) in

anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere (e.g., Argon or

Nitrogen).

Add mesyl chloride (1.2 eq) dropwise to the solution.

Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b1458111?utm_src=pdf-body
https://www.benchchem.com/product/b1458111?utm_src=pdf-body
https://www.benchchem.com/product/b1458111?utm_src=pdf-body
https://www.benchchem.com/product/b1458111?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1458111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon completion, wash the reaction mixture sequentially with water, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to yield the Alkyne-PEG2-OMs intermediate, which can often be used in the next

step without further purification.

Part B: Iodination

Dissolve the crude Alkyne-PEG2-OMs (1.0 eq) in acetone.

Add sodium iodide (5.0 eq).

Heat the reaction mixture to reflux and stir for 12-15 hours.

Monitor the reaction by TLC.

After completion, cool the mixture and remove the solvent under reduced pressure.

Redissolve the residue in DCM and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Purify the crude product by silica gel column chromatography to obtain Alkyne-PEG2-
iodide.

Quantitative Data: Synthesis Yield
The synthesis of iodo-terminated oligo(ethylene glycol) linkers from their mesylate precursors is

reported to proceed in quantitative yields.
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Reaction Step Reactants Key Reagents Solvent Typical Yield

Mesylation

2-(2-(prop-2-yn-

1-

yloxy)ethoxy)eth

an-1-ol

Mesyl chloride,

Triethylamine
Dichloromethane >95%

Iodination
Alkyne-PEG2-

OMs
Sodium iodide Acetone Quantitative

Experimental Protocols for Bioconjugation
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing molecule to the alkyne terminus

of Alkyne-PEG2-iodide.

Materials:

Alkyne-PEG2-iodide

Azide-functionalized molecule (e.g., protein, peptide, fluorescent dye)

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine (TBTA) as a ligand

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer.

Solvent for stock solutions: DMSO or DMF

Procedure:

Prepare Stock Solutions:
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Alkyne-PEG2-iodide: 10 mM in DMSO.

Azide-functionalized molecule: 10 mM in a suitable solvent (e.g., water, DMSO).

CuSO₄: 50 mM in deionized water.

Sodium ascorbate: 500 mM in deionized water (prepare fresh).

THPTA or TBTA ligand: 50 mM in DMSO.

Reaction Setup:

In a microcentrifuge tube, combine the azide-functionalized molecule and Alkyne-PEG2-
iodide in the desired molar ratio (typically 1:1.5 to 1:3) in the reaction buffer.

Add the copper ligand (THPTA or TBTA) to a final concentration of 1-2 mM.

Add CuSO₄ to a final concentration of 0.5-1 mM.

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration

of 5 mM.

Incubation:

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be

performed at 37°C to increase the rate.

Purification:

Purify the conjugate using an appropriate method based on the properties of the

conjugated molecule, such as size-exclusion chromatography (SEC), dialysis, or HPLC.

Quantitative Data: CuAAC Reaction Efficiency
The CuAAC reaction is known for its high efficiency, often achieving near-quantitative yields.
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Reactant
s
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ure

Time
Typical
Yield

Referenc
e(s)

Azide-PEG

& Alkyne-

molecule

CuSO₄/So

dium

Ascorbate/

THPTA

PBS/DMS

O

Room

Temp.
1-4 h >95%

Azide-PEG

& Alkyne-

molecule

CuSO₄/So

dium

Ascorbate/

TBTA

t-

BuOH/H₂O

Room

Temp.
1-12 h >90%

Protocol 2: Alkylation of Thiol-Containing Molecules
(e.g., Cysteine Residues)
This protocol describes the conjugation of the iodide terminus of Alkyne-PEG2-iodide to a

molecule containing a free thiol group.

Materials:

Alkyne-PEG2-iodide

Thiol-containing molecule (e.g., protein with a cysteine residue, peptide)

Reaction Buffer: Phosphate buffer, pH 7.5-8.5. Avoid buffers with primary amines if

subsequent click chemistry is planned.

Reducing agent (optional, for proteins with disulfide bonds): Dithiothreitol (DTT) or Tris(2-

carboxyethyl)phosphine (TCEP).

Quenching reagent: L-cysteine or β-mercaptoethanol.

Procedure:

Protein Preparation (if applicable):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b1458111?utm_src=pdf-body
https://www.benchchem.com/product/b1458111?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1458111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


If the protein contains disulfide bonds that need to be reduced to expose free cysteines,

treat the protein with a suitable reducing agent (e.g., 10 mM DTT for 30 minutes at 37°C).

Remove the excess reducing agent using a desalting column.

Reaction Setup:

Dissolve the thiol-containing molecule in the reaction buffer.

Add Alkyne-PEG2-iodide to the solution in a desired molar excess (e.g., 10- to 20-fold).

Incubation:

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

Quenching:

Add a quenching reagent (e.g., L-cysteine to a final concentration of 10 mM) to react with

any unreacted Alkyne-PEG2-iodide.

Purification:

Purify the conjugate using SEC, dialysis, or another suitable method to remove excess

reagents.

Protocol 3: Alkylation of Amine-Containing Molecules
(e.g., Lysine Residues)
This protocol outlines the conjugation of the iodide terminus to a molecule with primary amine

groups.

Materials:

Alkyne-PEG2-iodide

Amine-containing molecule (e.g., protein with lysine residues)

Reaction Buffer: Carbonate-bicarbonate buffer, pH 8.5-9.5.
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Procedure:

Reaction Setup:

Dissolve the amine-containing molecule in the reaction buffer.

Add Alkyne-PEG2-iodide in a molar excess (e.g., 20- to 50-fold).

Incubation:

Incubate the reaction at room temperature for 4-6 hours or at 4°C overnight. The reaction

is generally slower than with thiols.

Quenching and Purification:

Quench the reaction with an amine-containing buffer (e.g., Tris buffer).

Purify the conjugate using a suitable method like SEC or dialysis.

Applications and Experimental Workflows
Alkyne-PEG2-iodide is a powerful tool for various applications in life sciences and drug

development.

Protein-Protein Interaction Studies
This bifunctional linker can be used to crosslink interacting proteins for subsequent

identification by mass spectrometry.
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Step 1: In Situ Crosslinking

Step 2: Cell Lysis and Enrichment

Step 3: Mass Spectrometry Analysis

Step 4: Identification of Interacting Proteins

Protein A

Alkyne-PEG2-iodide

Alkylation of Nucleophile
(e.g., Cys, Lys)

Covalently Crosslinked
Protein A-Linker-Protein B

Protein B (Interacting Partner)

Click Reaction with
Azide-tagged Protein B

Cell Lysis

Affinity Purification
(e.g., via a tag on Protein A)

Proteolytic Digestion
(e.g., Trypsin)

LC-MS/MS Analysis

Data Analysis to Identify
Crosslinked Peptides

Identification of
Protein B as an

Interactor of Protein A

Click to download full resolution via product page

Caption: Workflow for protein-protein interaction studies using Alkyne-PEG2-iodide.
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Targeted Drug Delivery
Alkyne-PEG2-iodide can be used to construct antibody-drug conjugates (ADCs) or other

targeted drug delivery systems. A targeting moiety (e.g., an antibody) can be attached to one

end of the linker, and a therapeutic agent (e.g., a small molecule drug) to the other.
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Step 1: Linker-Drug Conjugation

Step 2: Antibody Conjugation

Step 3: Targeted Delivery and Action

Therapeutic Drug
(with Azide group)

Alkyne-PEG2-iodide

Click Chemistry (CuAAC)

Drug-Linker Conjugate

Targeting Antibody
(with Cysteine residue)

Alkylation of Thiol

Antibody-Drug Conjugate (ADC)

Target Cell
(e.g., Cancer Cell)

Binding to Antigen

ADC Internalization

Drug Release

Cell Death

Click to download full resolution via product page

Caption: Workflow for the creation of an Antibody-Drug Conjugate (ADC).
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Conclusion
Alkyne-PEG2-iodide is a highly valuable tool for researchers in various fields due to its

bifunctional nature and the reliability of the associated conjugation chemistries. The ability to

perform both click chemistry and alkylation reactions allows for the construction of complex

biomolecular architectures with high precision and efficiency. The protocols and data presented

in this guide provide a solid foundation for the successful application of Alkyne-PEG2-iodide in

innovative research and therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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